molecular formula C8H14O2S2 B2933162 5-(1,2-Dithiolan-4-yl)pentanoic acid CAS No. 5694-54-2

5-(1,2-Dithiolan-4-yl)pentanoic acid

Cat. No. B2933162
CAS RN: 5694-54-2
M. Wt: 206.32
InChI Key: YGXKWXGMWPKPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,2-Dithiolan-4-yl)pentanoic acid, also known as lipoic acid (LA), is a natural compound that enters the human body with food . It was originally isolated from bovine liver by Reed et al. in 1951 . It has a molecular formula of C8H14O2S2 .


Synthesis Analysis

Lipoic acid was once considered a vitamin, but it was later found that it is not a vitamin and is synthesized by plants and animals . The preparation of more active R-LA requires additional effort to separate the starting enantiomers .


Molecular Structure Analysis

Lipoic acid is an eight-carbon disulfide with one chiral center . The presence of the asymmetric carbon in LA is responsible for the existence of two possible optical isomers, i.e., R-LA and S-LA . The thiols in LA can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)] .


Chemical Reactions Analysis

The strain in the oxidized dithiolane ring of LA (from 3 to 6 kcal/mol) facilitates reduction of the molecule . H2S and sulfane sulfur form non-enzymatically from LA through the action of scattered sunlight .


Physical And Chemical Properties Analysis

The average mass of 5-(1,2-Dithiolan-4-yl)pentanoic acid is 206.326 Da and the monoisotopic mass is 206.043518 Da .

Mechanism of Action

Target of Action

5-(1,2-Dithiolan-4-yl)pentanoic acid, also known as Lipoic Acid (LA), is a natural compound that enters the human body with food . It primarily targets insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues . It also triggers the expression of many proteins of the antioxidant response .

Mode of Action

LA causes phosphorylation of insulin receptors and modulates AMPK levels in tissues . The thiols in LA can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)]. The strain in the oxidized dithiolane ring of LA facilitates the reduction of the molecule .

Biochemical Pathways

LA functions as a cofactor for mitochondrial enzymes by catalyzing the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids . It also influences the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .

Pharmacokinetics

It is known that la is synthesized by plants and animals . It is covalently bound to the ε-amino group of lysine residues . More research is needed to understand the ADME properties of LA and their impact on bioavailability.

Result of Action

Pharmacological application of LA reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . It is also used as an antidote for intoxication with heavy-metal and various toxins .

Action Environment

The action of LA can be influenced by environmental factors such as light. H2S and sulfane sulfur form non-enzymatically from LA through the action of scattered sunlight . This suggests that H2S is the main product from light-dependent decomposition of LA, which is subsequently oxidized to sulfane-containing compounds .

properties

IUPAC Name

5-(dithiolan-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-11-12-6-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXKWXGMWPKPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSS1)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2-Dithiolan-4-yl)pentanoic acid

CAS RN

5694-54-2
Record name 5-(1,2-dithiolan-4-yl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.